Thozalinone-d5

Catalog No.
S12891713
CAS No.
M.F
C11H12N2O2
M. Wt
209.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thozalinone-d5

Product Name

Thozalinone-d5

IUPAC Name

2-(dimethylamino)-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

209.26 g/mol

InChI

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D

InChI Key

JJSHYECKYLDYAR-DKFMXDSJSA-N

Canonical SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N(C)C)[2H])[2H]

Thozalinone-d5 is the pentadeuterated isotopologue of thozalinone, an oxazolone-derived psychostimulant. In the context of analytical chemistry, forensic toxicology, and pharmacokinetic research, it is procured exclusively as a premium stable-isotope-labeled internal standard (SIL-IS). The incorporation of five deuterium atoms provides a robust +5 Da mass shift (m/z 209.25) compared to the native compound (m/z 204.23). This mass differentiation, combined with identical physicochemical properties such as pKa and lipophilicity, makes Thozalinone-d5 a highly effective material for normalizing matrix effects, compensating for extraction losses, and ensuring absolute quantitative accuracy in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows [1].

Research Fit

Stable isotope-labeled internal standard (SIL-IS) for Thozalinone bioanalysis LC-MS/MS quantification in research matrices
+5 Da mass shift enables co-elution with analyte Phenyl-ring deuteration preserves chromatographic behavior
Supports matrix-effect correction Avoids ion-suppression bias from non-deuterated analogs

In quantitative mass spectrometry, substituting a stable-isotope-labeled internal standard like Thozalinone-d5 with a structural analog (such as pemoline, fenozolone, or 4-methyl-primidone) introduces severe risks to assay accuracy and reproducibility. Structural analogs do not perfectly co-elute with native thozalinone in reversed-phase chromatography. Because they elute at different retention times, they are subjected to different matrix suppression or enhancement effects from co-eluting biological components, such as lipids or salts in urine and plasma. Furthermore, analogs exhibit divergent partition coefficients, leading to unequal recovery rates during solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Thozalinone-d5 provides identical chromatographic behavior and ionization efficiency, effectively neutralizing quantitative errors and preventing false reporting in critical forensic or clinical assays [1].

Substitution Risk

Unlabeled Thozalinone Indistinguishable from analyte in the same MS channel, preventing absolute quantitation.
Structural analogs (pemoline, fenozolone) Different extraction efficiency, retention time, and ionization response may bias matrix-effect correction.
Non-isotopic internal standards Lack co-elution and identical matrix behavior; recovery variability may not be compensated.

Elimination of Isotopic Cross-Talk in Multiple Reaction Monitoring (MRM)

For trace-level quantification, the internal standard must not contribute to the native analyte's signal. Thozalinone-d5 provides a +5 Da mass shift, which places its precursor ion well outside the natural isotopic envelope of native thozalinone (which typically only extends to M+2 or M+3 at significant abundance). This ensures zero isotopic cross-talk during electrospray ionization (ESI) and MRM transitions, unlike +1 or +2 Da labeled standards that often suffer from signal overlap [1].

Evidence DimensionPrecursor Ion Mass-to-Charge Ratio (m/z)
Target Compound DataThozalinone-d5 (m/z 209.25)
Comparator Or BaselineNative Thozalinone (m/z 204.23)
Quantified Difference+5.02 Da mass separation
ConditionsESI-LC-MS/MS full scan and MRM mode

A +5 Da shift guarantees absolute signal specificity, allowing laboratories to achieve lower limits of quantification (LLOQ) without background interference.

Deuterium Mass Shift
Head-to-head
+5.03 Da mass shift vs unlabeled; pemoline/fenozolone differ by >19 Da with distinct retention
Supports baseline-resolved MRM detection and co-elution for accurate matrix-effect correction.
Data to verify: source review recommended for reported matrix-effect compensation errors of 15–30%.

Normalization of Matrix-Induced Ion Suppression

Biological matrices such as urine and plasma contain endogenous compounds that suppress target ion formation in the MS source. Because Thozalinone-d5 perfectly co-elutes with native thozalinone, it experiences the exact same ionization environment at the exact same microsecond. When compared to structural analog internal standards like pemoline, which elute at different retention times and face variable matrix effects, Thozalinone-d5 normalizes the analyte-to-IS peak area ratio, reducing the relative matrix effect variance to <5% [1].

Evidence DimensionRelative Matrix Effect Variance (% CV)
Target Compound DataThozalinone-d5 normalizes variance to <5%
Comparator Or BaselineStructural analog IS (e.g., Pemoline) exhibits >15-20% variance due to retention time offsets
Quantified Difference>3-fold improvement in signal normalization reliability
ConditionsReversed-phase LC-MS/MS of unextracted or minimally extracted biological fluids

Using this exact deuterated standard prevents matrix-induced quantification errors, which is critical for passing rigorous bioanalytical method validation (BMV) guidelines.

LD50 Context
Cross-study comparable
Reported oral LD50 ~350 mg/kg (mouse) vs amphetamine ~50 mg/kg
Laboratory handling context may differ; higher reported LD50 noted in murine toxicity study.
Source review required; handling hazard assessment should follow institutional protocols.

Absolute Compensation for Extraction Recovery Losses

During sample preparation steps like solid-phase extraction (SPE), absolute recovery of the target analyte can fluctuate between samples due to matrix complexity or column saturation. Thozalinone-d5 shares the exact pKa and LogP of native thozalinone, ensuring that any physical loss of the native drug during washing or elution is mirrored exactly by the internal standard. Generic oxazolone substitutes often exhibit divergent partitioning behavior, leading to skewed final concentration calculations [1].

Evidence DimensionExtraction Recovery Correlation
Target Compound Data1:1 linear correlation with native thozalinone recovery
Comparator Or BaselineGeneric oxazolone analogs (divergent recovery profiles)
Quantified DifferenceEliminates quantitative bias caused by differential partition coefficients
ConditionsSolid-phase extraction (SPE) prior to GC-MS or LC-MS/MS analysis

Buyers must procure the exact deuterated isotopologue to ensure that pre-analytical sample losses do not invalidate the final quantitative results.

Anorectic Activity
Head-to-head
Thozalinone reported with more pronounced and longer-lasting appetite suppression than amphetamine; no tolerance observed.
Reported pharmacodynamic endpoint context; supports appetite-regulation research models.
Interpret within preclinical feeding-study context; human translation not established.
Tetrabenazine Antagonism
Class-level inference
Active in tetrabenazine-induced depression model; minimal reported cardiovascular effects compared to sympathomimetic amines.
Supports tetrabenazine-antagonism assay context; distinct from classical amine profile.
Class-level interpretation; data to verify against individual experimental design.
Potency Ranking Model
Data to verify
Reported best predictive value among tested agents (DL-DOPA, apomorphine, amphetamine) in gnawing-behavior assay, ICR mice.
Reported rank within a limited panel; may support psychostimulant potency classification research.
Source review needed; ranking context applies only to specified model and dose (100 mg/kg IP).

Forensic Toxicology and Anti-Doping Panels

Thozalinone-d5 is the definitive internal standard for confirming the presence of the psychostimulant thozalinone in human urine or blood. Its ability to perfectly co-elute and normalize matrix effects ensures that forensic laboratories can confidently report quantitative data that withstands legal or regulatory scrutiny [1].

Pharmacokinetic (PK) and Bioavailability Studies

In clinical or preclinical PK profiling, accurate measurement of thozalinone clearance and half-life requires an internal standard that perfectly tracks extraction recovery. Thozalinone-d5 enables high-throughput LC-MS/MS analysis of plasma samples with minimal sample preparation, reducing laboratory turnaround time [2].

Bioanalytical Method Validation (BMV)

For contract research organizations (CROs) developing new quantitative assays for oxazolone-class stimulants, Thozalinone-d5 serves as the benchmark stable-isotope-labeled internal standard (SIL-IS) to meet stringent regulatory guidelines for accuracy, precision, and matrix effect mitigation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PK and tissue distribution bioanalysis
Isotopic co-elution and +5 Da mass shift for MRM
Matrix-effect correction accuracy in research matrices
Forensic bioanalysis method validation
Analyte-specific SIL-IS for human urine research matrix
Method validation documentation review; compensation for specimen-dependent matrix effects
Brain exposure–behavioral correlation studies
Quantitative IS for Thozalinone in brain/plasma samples
Exposure-response interpretation in rodent psychostimulant models
Appetite-regulation research
Supports quantitation of compound with reported sustained anorectic endpoint
Exposure-model interpretation in feeding studies; structure-activity relationship context

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

209.121261360 g/mol

Monoisotopic Mass

209.121261360 g/mol

Heavy Atom Count

15

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